Extended Conjugation vs. p-Coumaric Acid
Avenalumic acid is the ethylenic homolog of p-coumaric acid, possessing a penta-2,4-dienoic acid backbone (C5 with two conjugated double bonds) versus the propenoic acid backbone (C3 with one double bond) in p-coumaric acid. This structural distinction was established via comparative NMR, UV, and mass spectral analysis of oat-derived conjugates [1]. The additional conjugated double bond fundamentally alters the compound's electronic properties and potential for molecular recognition in biosynthetic and receptor-binding contexts.
| Evidence Dimension | Carbon chain length of α,β-unsaturated carboxylic acid backbone |
|---|---|
| Target Compound Data | C5 chain (penta-2,4-dienoic acid) with 2 conjugated double bonds |
| Comparator Or Baseline | p-Coumaric acid: C3 chain (propenoic acid) with 1 conjugated double bond; ferulic acid: C3 chain; caffeic acid: C3 chain |
| Quantified Difference | +2 carbon atoms and +1 conjugated double bond in the aliphatic chain relative to p-coumaric acid |
| Conditions | Structural analysis via 1H-NMR, 13C-NMR, UV spectroscopy, and mass spectrometry on oat-derived conjugates |
Why This Matters
This structural difference dictates that avenalumic acid cannot serve as a direct substitute for p-coumaric acid in acylation reactions, as the extended conjugated system alters both reactivity and the physicochemical properties of any resulting amide or ester derivatives.
- [1] Collins FW, McLachlan DC, Blackwell BA. Oat Phenolics: Avenalumic Acids, a New Group of Bound Phenolic Acids from Oat Groats and Hulls. Cereal Chemistry. 1991;68(2):184-189. View Source
